

# Pifusertib's Clinical Efficacy: A Comparative Analysis of Early Phase Trials

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## Compound of Interest

Compound Name: Tas-117

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Pifusertib (**TAS-117**), a potent and selective oral allosteric pan-AKT inhibitor, has demonstrated modest antitumor activity in early clinical development for patients with advanced solid tumors. A comparative analysis of the initial first-in-human Phase I trial and a subsequent Phase II study reveals a consistent, though limited, efficacy profile, with some signals of activity in specific patient populations harboring certain genetic mutations.

## Quantitative Efficacy Data

The following table summarizes the key efficacy endpoints from the Phase I and Phase II clinical trials of Pifusertib.

Efficacy Endpoint	Phase I Study (First-in-Human)	Phase II Study (K-BASKET)
Overall Response Rate (ORR)	4 confirmed partial responses in the safety assessment phase (n=43)	8% (1 partial response in a patient with ovarian cancer)
Disease Control Rate (DCR)	61.5% in PIK3CA-mutated endometrial cancer (n=13), 80.0% in AKT-altered endometrial cancer (n=5), 37.5% in ovarian clear cell carcinoma (n=16)[1]	23% (1 partial response and 2 with stable disease)[1][2]
Median Progression-Free Survival (PFS)	Not reported	1.4 months (95% CI: 1.2–1.6 months)[1][3][4]
Median Overall Survival (OS)	Not reported	4.8 months (95% CI: 2.6–11.2 months)[1][3][4]

## Experimental Protocols

### Phase I First-in-Human Study

The initial Phase I trial was an open-label, non-randomized, dose-escalating study enrolling patients with advanced or metastatic solid tumors.[5][6] The study consisted of three phases: a dose escalation phase, a regimen modification phase, and a safety assessment phase.[5][6] The primary objectives were to determine the dose-limiting toxicities and the maximum tolerated dose. Secondary endpoints included assessing the pharmacokinetics, pharmacodynamics, and preliminary antitumor activity of Pifusertib.[5][6] Both once-daily and intermittent (4 days on/3 days off) dosing schedules were investigated.[5][6]

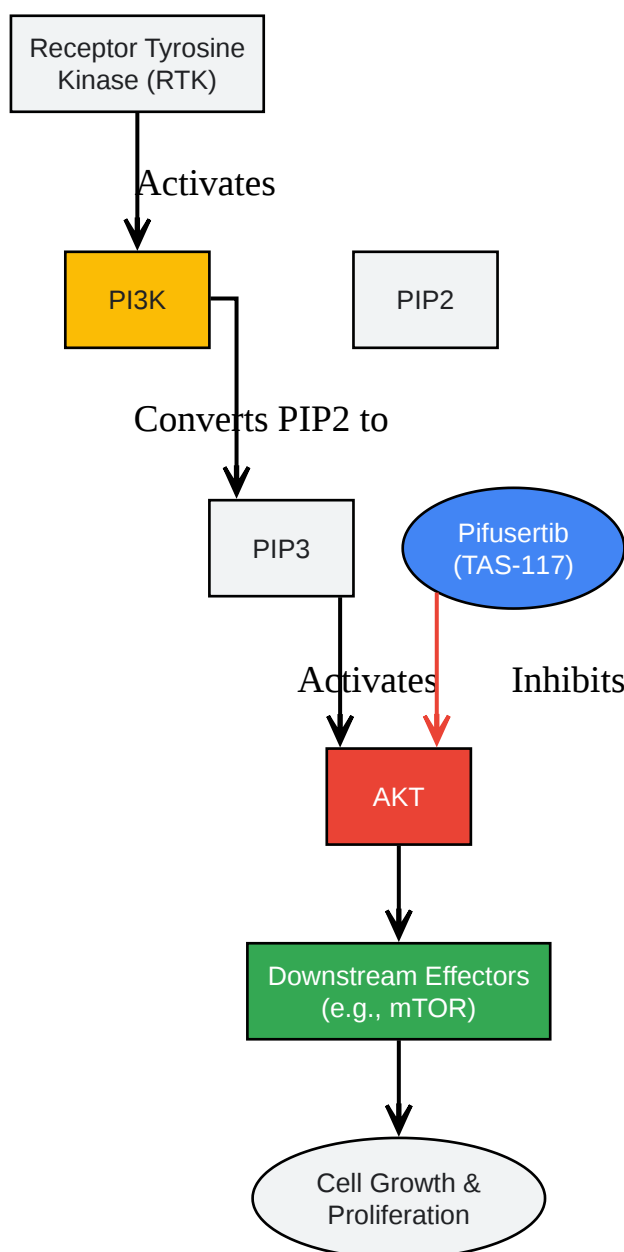
### Phase II K-BASKET Study

This was a single-arm, single-center Phase II study that enrolled heavily pre-treated patients with advanced solid tumors harboring specific PI3K/Akt gene aberrations.[1][2][3] The primary endpoint was the overall response rate (ORR).[2] Secondary endpoints included disease control rate (DCR), progression-free survival (PFS), and overall survival (OS).[2] Patients with

gastrointestinal (GI) cancers received 16 mg of Pifusertib daily, while those with non-GI cancers received 24 mg on a 4 days on/3 days off schedule.[2][4]

## Signaling Pathway and Experimental Workflow

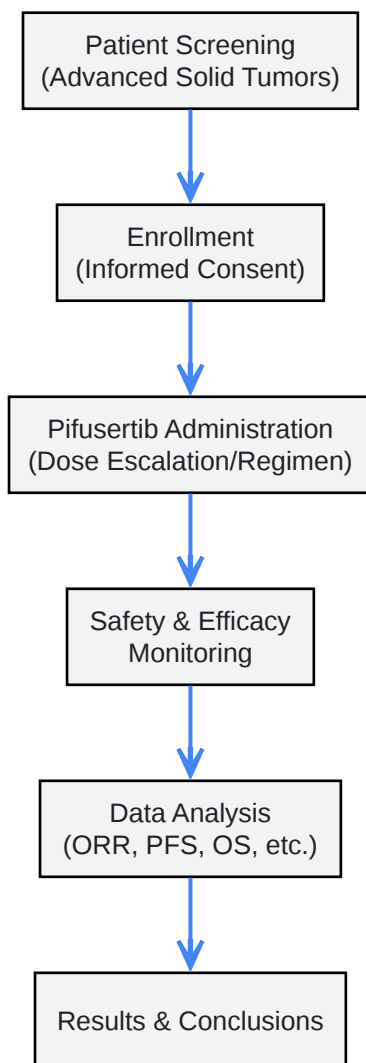
Pifusertib functions by inhibiting the kinase activity of all three AKT isoforms (AKT1, 2, and 3), which are central nodes in the PI3K/AKT/mTOR signaling pathway.[7] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[7]



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Pifusertib's mechanism of action in the PI3K/AKT signaling pathway.

The general workflow for the clinical trials evaluating Pifusertib is depicted below.



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A generalized workflow for the clinical evaluation of Pifusertib.

In conclusion, the efficacy of Pifusertib observed in the Phase II K-BASKET study appears to be consistent with the preliminary antitumor activity seen in the initial Phase I trial. While the overall response rates are modest, the disease control rate in specific, genetically defined populations suggests a potential benefit for a targeted patient group. The Phase II study provided more concrete data on progression-free and overall survival, which were not detailed in the initial phase I report. Both studies indicated a manageable safety profile.[3][6] Further

research, potentially in combination with other therapies, may be necessary to enhance the clinical efficacy of Pifusertib.[3]

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